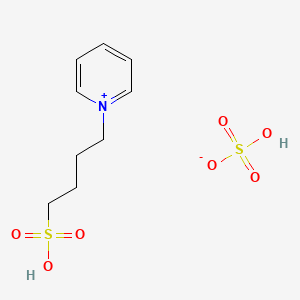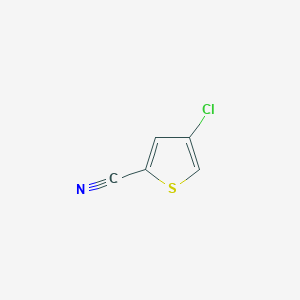
(2-Bromoethyl)triphenylphosphonium bromide
Overview
Description
(2-Bromoethyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C20H19Br2P. It is a white to cream-colored crystalline powder that is commonly used as a reagent in organic synthesis. This compound is known for its utility in various chemical reactions and its applications in scientific research.
Mechanism of Action
Mode of Action
It is known to participate in various chemical reactions, including c-c bond formation .
Biochemical Pathways
(2-Bromoethyl)triphenylphosphonium bromide is involved in various biochemical pathways. It is used as a reactant in the synthesis of different compounds, including Vernonia allenes, monohalovinylated pyrethroids, and Vitamin D analogs with anticancer activity .
Result of Action
It is known to be used in the synthesis of compounds with potential insecticidal and anticancer activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is hygroscopic and must be stored away from moisture and oxidizing agents under dry inert gas . Protection from humidity and water is also necessary as it is incompatible with oxidizing agents and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of triphenylphosphine with 2-bromoethanol in the presence of a brominating agent. The reaction typically involves heating the mixture under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of (2-Bromoethyl)triphenylphosphonium bromide involves large-scale reactions with stringent control of reaction parameters to achieve high purity and yield. The process may include purification steps such as recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: (2-Bromoethyl)triphenylphosphonium bromide undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form (2-bromoethyl)triphenylphosphine oxide.
Reduction: Reduction reactions can yield (2-bromoethyl)triphenylphosphonium hydride.
Substitution: Substitution reactions can lead to the formation of various substituted phosphonium salts.
Scientific Research Applications
(2-Bromoethyl)triphenylphosphonium bromide is widely used in scientific research due to its versatility. It is employed in organic synthesis, medicinal chemistry, and material science. The compound is used as a reagent in the Wittig reaction, which is a key method for the formation of carbon-carbon double bonds in organic compounds. Additionally, it is used in the synthesis of pharmaceutical intermediates and in the study of phosphorus-containing compounds.
Comparison with Similar Compounds
Triphenylphosphonium bromide
(2-Methoxyethyl)triphenylphosphonium bromide
Properties
IUPAC Name |
2-bromoethyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrP.BrH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLVWYZWQPNQDQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Br2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623408 | |
| Record name | (2-Bromoethyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7301-93-1 | |
| Record name | Phosphonium, bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264077 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Bromoethyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B1592957.png)
![(R)-Benzyl 2-(7-carbamoyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate](/img/structure/B1592959.png)

![4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1592963.png)





